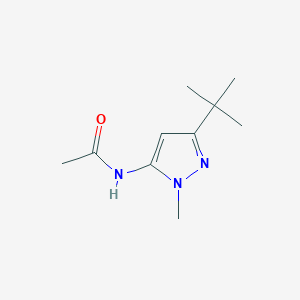
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . The specific structure of “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, N-(5-pyrazolyl)imines have been used in the aza-Diels–Alder cycloaddition reaction using electrophilic α-oxoketene and aryne intermediates for the expeditious syntheses of pyrazolopyrid-4-ones and isoquinolines .Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide derivatives demonstrate unique hydrogen-bonding patterns. For example, one study explored the hydrogen-bonding patterns in three substituted derivatives, revealing chains of edge-fused rings and sheet formations through various hydrogen bonds (López et al., 2010).
Coordination Complexes and Antioxidant Activity
Derivatives of this compound have been used in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential applications in biochemistry (Chkirate et al., 2019).
Antitumor Activities
Some this compound derivatives, like those containing a thiazolyl moiety, have shown promising antitumor activities. Studies indicate that certain compounds within this class can inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents (Wu et al., 2017).
Ambient-Temperature Synthesis
Research has been conducted on the ambient-temperature synthesis of related compounds, which is crucial for practical and scalable chemical production. One such study reported the synthesis of a related compound at ambient temperature, highlighting efficient production methods (Becerra et al., 2021).
Chiral Ligands and Zinc Ion Coordination
Studies have also explored the use of this compound derivatives in synthesizing chiral ligands for zinc ion coordination. This research provides insight into complex chemical behaviors and potential applications in catalysis or material science (Hegelmann et al., 2003).
DNA and Protein Binding
Certain derivatives have been investigated for their binding interactions with DNA and proteins. This research is crucial for understanding the potential biomedical applications of these compounds, including their role in gene regulation and therapeutic interventions (Popova et al., 2019).
Mécanisme D'action
The mechanism of action of pyrazole derivatives depends on their specific structure and the biological target they interact with. For example, some pyrazole derivatives are employed to prevent blood clots, treat erectile dysfunction, or inhibit tyrosine kinase to treat advanced renal cell carcinoma .
Orientations Futures
The future directions in the study of pyrazole derivatives are likely to continue focusing on their synthesis and the development of novel active pharmaceutical ingredients . The specific future directions for “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would depend on its biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPRRFHNQJPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)

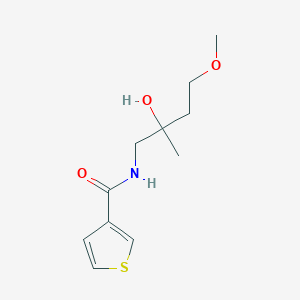
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone](/img/structure/B2822222.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)
![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)
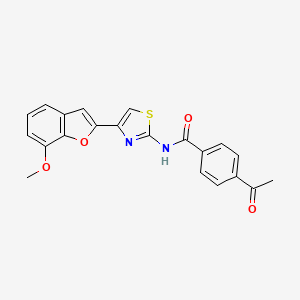
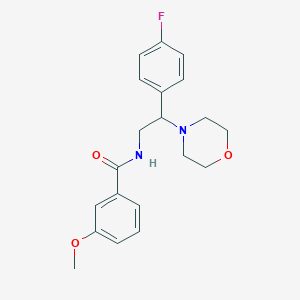
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2822236.png)

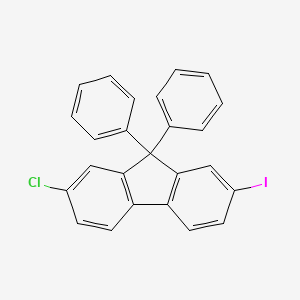
![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)
